molecular formula C16H14N4O2 B2467595 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide CAS No. 1209956-31-9

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Cat. No.: B2467595
CAS No.: 1209956-31-9
M. Wt: 294.314
InChI Key: YPCLHDZBKQCIBZ-UHFFFAOYSA-N
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Description

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide is a complex organic compound that features a pyrimidine ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the quinoline moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated derivative.

Scientific Research Applications

2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-2-yl)acetamide
  • 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-4-yl)acetamide

Uniqueness

What sets 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(quinolin-3-yl)acetamide apart from similar compounds is its specific structural configuration, which can result in unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-quinolin-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-6-16(22)20(10-18-11)9-15(21)19-13-7-12-4-2-3-5-14(12)17-8-13/h2-8,10H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCLHDZBKQCIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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